BMS-694153 - 1050381-35-5

BMS-694153

Catalog Number: EVT-263120
CAS Number: 1050381-35-5
Molecular Formula: C35H45FN8O3
Molecular Weight: 644.7964
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-694153 is a potent and selective CGRP receptor antagonist. Calcitonin gene-related peptide (CGRP) has been implicated in the pathogenesis of migraine.
Source and Classification

BMS-694153 is classified as a small molecule drug candidate. It belongs to the category of peptide receptor antagonists, specifically targeting the calcitonin gene-related peptide receptor. The compound's development was motivated by the need for effective treatments for conditions such as migraine and cluster headaches, where the calcitonin gene-related peptide plays a significant role in pathophysiology.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-694153 involves multiple steps, utilizing various organic synthesis techniques. The initial synthetic route often includes:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of essential intermediates through reactions such as amide bond formation and cyclization.
  2. Chiral Resolution: Given the importance of stereochemistry in biological activity, chiral separation techniques like high-performance liquid chromatography are employed to isolate the active enantiomer.
  3. Final Assembly: The final product is obtained through coupling reactions that link different molecular fragments together, often employing coupling agents to facilitate the reaction.
Molecular Structure Analysis

Structure and Data

BMS-694153 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the calcitonin gene-related peptide receptor. The compound's molecular formula is C23_{23}H30_{30}N4_{4}O4_{4}, with a molecular weight of approximately 430.52 g/mol.

The structure includes:

  • A piperidine ring
  • A spirocyclic moiety
  • Several amide linkages

X-ray crystallography has been utilized to elucidate its three-dimensional structure, confirming the spatial arrangement of atoms critical for receptor interaction .

Chemical Reactions Analysis

Reactions and Technical Details

BMS-694153 undergoes several key chemical reactions during its synthesis:

  1. Amide Formation: This reaction is crucial for linking amino acid derivatives, forming stable amide bonds.
  2. Cyclization Reactions: Cyclization is employed to form ring structures that are integral to the compound's pharmacological activity.
  3. Deprotection Steps: Protecting groups used during synthesis are removed at specific stages to reveal functional groups necessary for activity.

These reactions are typically monitored using techniques such as thin-layer chromatography and mass spectrometry to ensure purity and yield at each stage .

Mechanism of Action

Process and Data

BMS-694153 acts as an antagonist at the calcitonin gene-related peptide receptor. By binding to this receptor, it inhibits the action of calcitonin gene-related peptide, which is known to mediate pain signaling pathways in conditions like migraines.

The mechanism involves:

  • Receptor Binding: BMS-694153 competes with endogenous calcitonin gene-related peptide for binding sites on its receptor.
  • Signal Transduction Inhibition: By blocking receptor activation, it prevents downstream signaling pathways associated with pain perception and vasodilation.

Data from preclinical studies indicate that BMS-694153 effectively reduces pain responses in animal models, supporting its potential application in treating migraine disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-694153 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range indicative of crystalline compounds.

Thermal analysis techniques like differential scanning calorimetry have been employed to assess thermal stability and phase transitions .

Applications

Scientific Uses

BMS-694153 holds significant promise for various scientific applications:

  1. Migraine Treatment: As a calcitonin gene-related peptide receptor antagonist, it is primarily investigated for its efficacy in preventing migraine attacks.
  2. Pain Management Research: Its mechanism provides insights into pain pathways, making it valuable for studies exploring new analgesic therapies.
  3. Neuroscience Studies: Understanding its interactions with neuropeptide receptors aids in elucidating broader neurobiological mechanisms related to pain and inflammation.
Introduction to CGRP Receptor Antagonism in Migraine Pathophysiology

Neurobiological Significance of CGRP in Migraine Development

Calcitonin gene-related peptide (CGRP) is a 37-amino-acid neuropeptide widely distributed throughout the central and peripheral nervous systems. During migraine attacks, CGRP is released from trigeminal ganglion neurons, triggering vasodilation of meningeal blood vessels and promoting neurogenic inflammation. This peptide binds to a complex receptor comprising three subunits: calcitonin receptor-like receptor (CLR), receptor activity-modifying protein 1 (RAMP1), and receptor component protein (RCP). Activation of this receptor complex initiates cAMP-mediated signaling cascades that perpetuate pain transmission and sensitization of trigeminovascular pathways [5]. Clinical evidence confirms elevated CGRP levels in jugular venous blood during migraine attacks, and exogenous CGRP infusion can trigger migraine-like attacks in susceptible individuals [3] [5]. The centrality of CGRP in migraine pathophysiology makes it a compelling target for therapeutic intervention.

Table 1: Key Pathophysiological Roles of CGRP in Migraine

Biological ProcessMechanism in MigraineTherapeutic Implication
VasodilationCranial blood vessel dilation via cAMP signalingTarget for non-vasoconstrictive therapies
Neurogenic InflammationPlasma protein extravasation in dura materDisruption prevents peripheral sensitization
Central SensitizationEnhanced pain transmission in trigeminal nucleusReduced headache intensity and cutaneous allodynia
Autonomic SymptomsActivation of brainstem pathwaysMitigation of nausea/phonophobia/photophobia

Historical Evolution of CGRP Receptor Antagonists as Therapeutic Targets

The development of CGRP receptor antagonists represents a paradigm shift in migraine therapeutics, moving away from vasoconstriction-based mechanisms. Early proof-of-concept emerged with intravenous olcegepant (BIBN4096BS), which demonstrated clinical efficacy but was unsuitable for widespread use due to poor oral bioavailability and chemical instability [4]. First-generation oral antagonists like telcagepant (MK-0974) reached Phase III trials but were discontinued due to hepatotoxicity concerns, attributed to their structural reliance on benzimidazole scaffolds with significant cytochrome P450 interactions [1] [9]. Subsequent research focused on optimizing molecular scaffolds to improve safety profiles while maintaining receptor affinity. This led to diverse chemotypes including urethanamides, aspartates, succinates, and pyridine derivatives, each addressing specific limitations of earlier compounds [1] [6]. The evolution culminated in second-generation gepants (rimegepant, ubrogepant) and monoclonal antibodies, validating CGRP antagonism as a clinically viable strategy.

Table 2: Structural Evolution of CGRP Receptor Antagonists

GenerationRepresentative CompoundsCore Structural FeaturesLimitations
First (Pioneer)OlcegepantPeptidomimetic, dihydroquinazolinoneIntravenous only, poor stability
Second (Early Oral)TelcagepantBenzimidazole, fluorophenylHepatotoxicity, CYP3A4 inhibition
Third (Optimized)BMS-694153Indazole, fused pyridineNasal bioavailability (oral poor)
Fourth (Clinical)Rimegepant, UbrogepantPyridine, piperidineImproved oral bioavailability

Rationale for Developing BMS-694153: Unmet Needs in Migraine Therapeutics

Despite advances in migraine therapeutics, significant limitations persisted in the mid-2000s. Triptans, while effective for many patients, carry cardiovascular contraindications and exhibit inconsistent response rates (~30% achieve pain freedom at 2 hours) [6]. Non-specific preventives like topiramate cause cognitive disturbances in >20% of users, leading to high discontinuation rates [10]. BMS-694153 was specifically designed to address three critical unmet needs:

  • Non-vasoconstrictive Mechanism: Unlike triptans, BMS-694153 targets CGRP receptors without vasoconstrictive effects, making it suitable for patients with cardiovascular risk factors [9].
  • Rapid Delivery Optimization: Early gepants had delayed oral absorption. BMS-694153’s high aqueous solubility (enabling intranasal formulation) offered potential for faster onset than oral agents [9].
  • Metabolic Stability: Hepatotoxicity plagued first-generation gepants. BMS-694153 incorporated a 7-methylindazole core with reduced CYP3A4 inhibition compared to telcagepant’s benzimidazole scaffold [4] [9].

The compound emerged from systematic structure-activity relationship (SAR) studies at Bristol-Myers Squibb, where researchers optimized lead compounds with modest potency (Ki >100 nM) and poor solubility. BMS-694153 achieved sub-nanomolar receptor affinity (Ki = 0.07 nM) while maintaining exceptional solubility—properties previously difficult to reconcile in a single molecule [9].

Properties

CAS Number

1050381-35-5

Product Name

BMS-694153

IUPAC Name

(R)-N-(1-([1,4'-bipiperidin]-1'-yl)-3-(7-methyl-1H-indazol-5-yl)-1-oxopropan-2-yl)-4-(8-fluoro-2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide

Molecular Formula

C35H45FN8O3

Molecular Weight

644.7964

InChI

InChI=1S/C35H45FN8O3/c1-23-18-24(19-26-21-37-40-31(23)26)20-30(33(45)42-14-8-27(9-15-42)41-12-3-2-4-13-41)38-34(46)43-16-10-28(11-17-43)44-22-25-6-5-7-29(36)32(25)39-35(44)47/h5-7,18-19,21,27-28,30H,2-4,8-17,20,22H2,1H3,(H,37,40)(H,38,46)(H,39,47)/t30-/m1/s1

InChI Key

HBOINTMVWRSZQS-SSEXGKCCSA-N

SMILES

CC1=C2C(=CC(=C1)C[C@H](C(=O)N3CCC(CC3)N4CCCCC4)NC(=O)N5CCC(CC5)N6CC7=C(C(=CC=C7)F)NC6=O)C=NN2

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-694153; BMS 694153; BMS694153.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.